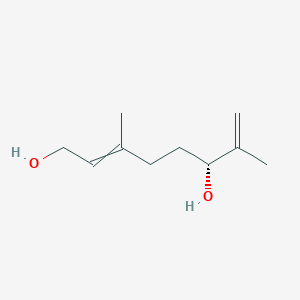
(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol is an organic compound with a unique structure characterized by two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3,7-Dimethylocta-2,7-diene-1,6-diol typically involves the use of starting materials such as isoprene and formaldehyde. One common synthetic route includes the following steps:
Isoprene Dimerization: Isoprene undergoes dimerization to form a diene intermediate.
Hydroxylation: The diene intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6R)-3,7-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical reactions. For example, it may act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(6S)-3,7-Dimethylocta-2,7-diene-1,6-diol: A stereoisomer with similar chemical properties but different biological activity.
3,7-Dimethylocta-2,7-diene-1,6-diol: A compound with the same molecular formula but without the stereochemistry specified.
3,7-Dimethylocta-2,7-diene-1-ol: A related compound with one hydroxyl group instead of two.
Uniqueness
(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
440333-15-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(6R)-3,7-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6,10-12H,1,4-5,7H2,2-3H3/t10-/m1/s1 |
InChI Key |
FRUCUVNBDSNCEC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=C)[C@@H](CCC(=CCO)C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















